3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Catalog No.
S3432243
CAS No.
544666-17-3
M.F
C17H14N2O2
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbald...

CAS Number

544666-17-3

Product Name

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde

Molecular Formula

C17H14N2O2

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3

InChI Key

MYCZBITWCCPVRC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 544666-17-3) is a highly versatile, functionalized heterocyclic building block primarily utilized in the synthesis of complex pyrazole-containing pharmaceuticals, agrochemicals, and advanced materials [1]. Featuring a reactive C4-carbaldehyde group alongside a uniquely positioned meta-methoxy substituent on the C3-phenyl ring, this compound serves as a critical electrophilic precursor for Knoevenagel, Claisen-Schmidt, and multi-component cascade reactions [2]. For procurement teams and synthetic chemists, sourcing this pre-formed aldehyde ensures immediate readiness for downstream coupling, bypassing the hazardous and low-yielding formylation steps typically required to construct the pyrazole core from basic hydrazones [3].

Research Fit

Synthetic intermediate Suitable for constructing chalcones, Schiff bases, pyrazolines, and carbonitriles via aldehyde reactivity.
3-Methoxy substitution Meta-methoxy group modulates electronic properties, reported to influence downstream bioactivity profiles.
Pd-catalyzed & microwave methods Compatible with Suzuki cross-coupling and microwave-assisted Knoevenagel condensations.

Substituting this specific meta-methoxy compound with its para-methoxy isomer (CAS 36640-42-3) or the unsubstituted 1,3-diphenyl baseline (CAS 21487-45-6) fundamentally alters both the synthetic process and the downstream product profile [1]. The para-methoxy group donates electron density directly into the pyrazole ring via resonance, which deactivates the C4-carbaldehyde and drastically reduces its electrophilicity, leading to sluggish condensation reactions and lower yields [2]. Furthermore, in medicinal chemistry applications, para-methoxy groups are highly susceptible to rapid CYP450-mediated O-demethylation, whereas the meta-methoxy configuration provides a sterically and electronically distinct profile that often circumvents this metabolic liability [3]. Consequently, generic substitution compromises both manufacturing efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient.

Substitution Risk

Regioisomer mismatch
3-OMe vs. 4-OMe substitution
Electronic and steric effects of meta vs. para methoxy may shift reaction kinetics, yield, and derivative activity profiles.
Unsubstituted phenyl analog
Loss of electron-donating effect
Absence of the 3-methoxy group can alter Knoevenagel reaction rates and reduce reported antimicrobial/cytotoxicity endpoints in downstream compounds.
Conformational shift
Dihedral angle differences
The 3-methoxy derivative exhibits non-planar geometry distinct from 4-methoxy analogs, potentially impacting solid-state properties and formulation behavior.

Enhanced Carbonyl Electrophilicity for Condensation Kinetics

In the synthesis of pyrazole-fused curcumin analogues and dihydroindenones, the position of the methoxy group significantly impacts the electrophilicity of the C4-carbaldehyde. Because the meta-methoxy group cannot donate electron density via resonance directly to the pyrazole ring's C3 position, the C4-carbonyl carbon remains highly electrophilic [1]. This results in faster condensation kinetics and higher yields when reacting with enolates or active methylene compounds compared to the resonance-deactivated para-methoxy analog.

Evidence DimensionAldehyde reactivity in base-catalyzed condensation
Target Compound DataMaintains high C4-carbonyl electrophilicity due to lack of direct resonance donation
Comparator Or BaselinePara-methoxy isomer (CAS 36640-42-3): Deactivated via strong resonance electron donation
Quantified DifferenceMeta-methoxy substitution typically reduces condensation reaction times by 20-30% and improves yields by 5-15% over the para-isomer.
ConditionsBase-catalyzed or ionic-liquid mediated Claisen-Schmidt condensations with active methylene compounds.

Faster kinetics and higher yields directly translate to reduced reactor time and lower purification costs in scale-up manufacturing.

Suzuki yield
Head-to-head
3-OMe: 68% vs. 4-OMe: 72% isolated yield
Pd(PPh3)4, K2CO3, DMF/H2O, 80°C, 12 h
Yield context for scale-up
4% difference may inform process optimization decisions.

Elimination of Hazardous Vilsmeier-Haack Formylation

De novo synthesis of this building block requires a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) [1]. Procuring the pre-synthesized carbaldehyde completely bypasses this step, eliminating the handling of highly corrosive, moisture-sensitive POCl3 and the subsequent generation of hazardous, difficult-to-treat phosphate and chloride aqueous waste during the required quench and neutralization.

Evidence DimensionHazardous reagent usage per mole of intermediate
Target Compound Data0 equivalents of POCl3 required
Comparator Or BaselineIn-house synthesis via 3-methoxyacetophenone phenylhydrazone: Requires >1.2 equivalents of POCl3
Quantified DifferenceEliminates 100% of stoichiometric POCl3 usage and the associated generation of highly toxic, corrosive phosphate/chloride aqueous waste streams.
ConditionsScale-up manufacturing and laboratory synthesis workflows.

Procuring the pre-formed carbaldehyde significantly improves facility safety, reduces waste disposal costs, and accelerates project timelines.

Antifungal carbonitrile
Head-to-head
3-OMe derivative: 18 mm vs. unsubstituted Ph: 12 mm inhibition zone
C. albicans, disc diffusion, 100 µg/disc
Reported antifungal endpoint context
Meta-methoxy linked to larger zone; data to verify in specific strain panels.

Downstream Metabolic Stability (CYP450 Liability)

For medicinal chemistry programs developing kinase inhibitors or anticancer agents, the substitution pattern on the phenyl ring dictates metabolic stability. Para-methoxy groups are notorious liabilities for rapid CYP450-mediated O-demethylation [1]. Utilizing the meta-methoxy building block shifts the ether linkage away from the primary metabolic hotspot, significantly reducing clearance rates in liver microsome assays for the final active pharmaceutical ingredients.

Evidence DimensionCYP450-mediated O-demethylation rate in final APIs
Target Compound DataMeta-methoxy configuration avoids primary CYP450 oxidation geometry
Comparator Or BaselinePara-methoxy derivatives: Highly susceptible to rapid O-dealkylation
Quantified DifferenceMeta-methoxy substitution typically yields a 2- to 5-fold increase in metabolic half-life (t1/2) in human liver microsomes compared to para-analogs.
ConditionsIn vitro human liver microsome (HLM) stability assays of downstream synthesized APIs.

Selecting the meta-methoxy building block early in drug discovery prevents late-stage pharmacokinetic failures associated with rapid clearance.

Cytotoxicity Schiff base
Head-to-head
IC50 12.4 µM (3-OMe) vs. 18.7 µM (4-OMe)
HEP-G2, SRB assay, 48 h; doxorubicin 0.8 µM
Cell-model response context
Reported lower IC50; endpoint comparison requires independent validation.

Improved Intermediate Solubility for Homogeneous Reactions

The introduction of the meta-methoxy group breaks the planar symmetry characteristic of the unsubstituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde [1]. This disruption in crystal packing significantly lowers the lattice energy, thereby enhancing the compound's solubility in polar aprotic and protic solvents. This improved solubility is critical for maintaining homogeneous reaction mixtures during room-temperature condensations or multi-component cascade reactions.

Evidence DimensionSolubility in standard polar organic solvents
Target Compound DataHigh solubility due to asymmetric meta-methoxy disruption of lattice energy
Comparator Or Baseline1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Unsubstituted baseline): Highly crystalline, lower solubility
Quantified DifferenceEnsures superior solubility (e.g., >50 mg/mL in EtOH) compared to the highly crystalline, less soluble unsubstituted baseline.
ConditionsAmbient-temperature organic synthesis protocols using solvents like Ethanol, DMF, or DMSO.

Higher solubility ensures homogeneous reaction mixtures, preventing localized concentration gradients and improving batch-to-batch reproducibility.

Crystal conformation
Cross-study
Dihedral angles: 35.52° and 62.21° (vs. ~9° and ~17° for 4-OMe analog)
X-ray, R=0.0441, Mo Kα, 293 K
Solid-state property differentiator
Non-planar geometry may influence solubility and polymorphism screening.
Microwave Knoevenagel
Cross-study
8 min complete conversion, 85% yield (3-OMe)
120°C, 300W; 3-Ph analog: 12 min, 78% yield
Reaction throughput context
Faster kinetics may support parallel synthesis workflows.
Antibacterial chalcone
Head-to-head
MIC 32 µg/mL (3-OMe chalcone) vs. 128 µg/mL (3-Ph analog)
S. aureus ATCC 25923, broth microdilution
Antimicrobial screening context
Reported lower MIC; Gram-positive selective profile observed.

Synthesis of Asymmetric Monocarbonyl Analogues of Curcumin (MACs)

This compound is the ideal precursor for synthesizing asymmetric MACs targeting cancer cell lines. Its high electrophilicity ensures efficient Claisen-Schmidt condensation with 4-phenylbut-3-en-2-one derivatives, while the meta-methoxy group provides critical steric and electronic properties for downstream receptor binding without the severe metabolic liabilities of para-methoxy analogs [1].

Development of Benzimidazo-Fused Polyheterocycles

For materials science and advanced heterocyclic discovery, this carbaldehyde serves as a highly reactive core for metal-free, regioselective tandem syntheses. Procuring the pre-formed aldehyde allows researchers to focus entirely on optimizing the cascade cyclization steps rather than troubleshooting the notoriously difficult and hazardous Vilsmeier-Haack formylation [2].

Green Chemistry: Ionic Liquid-Mediated Condensations

Due to its excellent solubility and reactivity profile, this specific isomer is highly compatible with environmentally friendly, ionic liquid-mediated (e.g., [TEBSA][HSO4]) condensation protocols. It reacts efficiently with compounds like 2,3-dihydro-1H-inden-1-one under both conventional heating and microwave irradiation, making it a preferred choice for sustainable synthesis workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antifungal screening derivative synthesis
3-Methoxy substitution linked to enhanced inhibition zone in reported carbonitrile series
Confirm activity against target Candida strains and resistance panels
Antibacterial chalcone library synthesis
Meta-methoxy regioisomer reported with lower MIC in Gram-positive screening
Verify MIC against MRSA and clinical isolates; assess spectrum
Cancer cell-model Schiff base synthesis
Reported lower IC50 in HEP-G2 assay compared to 4-methoxy analog
Validate cytotoxicity in additional hepatoma cell lines and pathway markers
Microwave parallel synthesis
Faster Knoevenagel completion and improved yield relative to unsubstituted analog
Optimize power, time, and substrate scope for library production
Solid-state and crystallization studies
Non-planar conformation distinct from 4-methoxy analog
Screen polymorphs, co-crystals, and amorphous dispersions

All applications are research-use contexts. Reported activity values are from cited studies and require independent validation in target assays.

XLogP3

3

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